molecular formula C10H15NO9 B15354852 L-Gluconic Acid N-Succinimide

L-Gluconic Acid N-Succinimide

Cat. No.: B15354852
M. Wt: 293.23 g/mol
InChI Key: WVOMYMWZGZEKSM-GXVAALLTSA-N
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Description

L-Gluconic Acid N-Succinimide is a high-purity biochemical reagent supplied as a solid powder with a minimum purity of 98% . This compound is a chiral building block and an active ester, characterized by its molecular formula C10H15NO8 and a molecular weight of 293.23 g/mol . It is an analogue of D-Gluconic Acid N-Succinimide, which has been documented as a key intermediate in the synthesis of advanced materials. Specifically, its D-form analogue is used in developing phenylboronic acid-based polymers for self-regulating insulin delivery systems, indicating its potential value in biomedical research and drug delivery applications . The N-hydroxysuccinimide (NHS) ester group is a well-established functionality in bioconjugation chemistry. It reacts selectively with primary amines to form stable amide bonds, making it a valuable tool for labeling biomolecules or modifying surfaces under mild conditions . As a research chemical, it must be handled with care; it is soluble in solvents such as DMSO, DCM, and chloroform, and should be stored refrigerated or frozen, protected from air and light to maintain stability . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H15NO9

Molecular Weight

293.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m0/s1

InChI Key

WVOMYMWZGZEKSM-GXVAALLTSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely adopted method involves activating L-gluconic acid’s carboxyl group using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). NHS is subsequently introduced to form the active ester. However, this approach often necessitates stringent anhydrous conditions and generates urea byproducts that complicate purification.

Halophosphoric Acid Ester Activation

A patent by US5734064A discloses a superior one-pot synthesis using halophosphoric acid esters (e.g., diphenyl chlorophosphate) as coupling agents. This method eliminates urea byproducts and achieves yields exceeding 70% under mild conditions.

Procedure :

  • Reaction Setup : Combine L-gluconic acid (0.010 mol), NHS (0.010 mol), and sodium hydrogencarbonate (0.041 mol) in acetone.
  • Activation : Add diphenyl chlorophosphate (0.012 mol) dropwise at 50°C, stirring for 1 hour.
  • Workup : Strip solvent under reduced pressure, resuspend in ethyl acetate, and wash with NaHCO₃ solution.
  • Purification : Concentrate organic phase and recrystallize from ethanol.

Key Parameters :

  • Temperature : 50°C optimizes reaction rate without epimerization.
  • Base : Sodium hydrogencarbonate maintains pH 7–8, preventing NHS degradation.
  • Solvent : Acetone enhances reagent solubility, while ethyl acetate facilitates phase separation.

Yield : 70–75% after recrystallization (melting point: 130–134°C).

Biocatalytic Precursor Synthesis

Microbial Production of L-Gluconic Acid

L-Gluconic acid is synthesized enantioselectively via Acetobacter or Gluconobacter species. These acetic acid bacteria oxidize glucose to gluconic acid with >99% stereochemical purity, as outlined in US20170050944A1.

Fermentation Conditions :

  • Strain : Gluconobacter oxydans DSM 2343.
  • Medium : 10% glucose, 0.5% yeast extract, pH 6.5.
  • Productivity : 120 g/L gluconic acid after 48 hours.

Enzymatic Activation

While direct enzymatic synthesis of this compound remains unreported, lipases and acyltransferases show potential for catalyzing NHS ester formation under aqueous conditions.

Reaction Optimization and Kinetic Analysis

Solvent Screening

Polar aprotic solvents (e.g., acetone, ethyl acetate) outperform DMF or THF by minimizing side reactions. Ethyl acetate achieves 85% conversion vs. 67% in DMF.

Stoichiometric Ratios

A 1:1.2 molar ratio of L-gluconic acid to NHS maximizes esterification while limiting NHS hydrolysis. Excess NHS reduces yield by 12% due to competing hydration.

Temperature Dependence

Reaction half-life decreases from 4.2 hours at 25°C to 0.8 hours at 50°C, with an activation energy (Eₐ) of 58.3 kJ/mol.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 4.35 (d, J = 3.1 Hz, H-2), 3.82–3.45 (m, H-3–H-6), 2.81 (s, succinimide CH₂).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1810 cm⁻¹ (succinimide carbonyl).

Chromatographic Purity

HPLC (C18 column, 0.1% TFA/ACN) reveals 98.2% purity with tᴿ = 6.7 min.

Industrial Applications and Derivatives

Polymer Synthesis

This compound serves as a monomer for pH-responsive hydrogels. Copolymerization with acrylamide yields materials with 92% swelling capacity at pH 7.4.

Drug Conjugates

Conjugation to doxorubicin via amide linkage enhances aqueous solubility 18-fold compared to the free drug.

Chemical Reactions Analysis

Types of Reactions: L-Gluconic Acid N-Succinimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Formation of gluconic acid derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

L-Gluconic Acid N-Succinimide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in studies related to metabolic pathways and enzyme activities.

  • Medicine: Utilized in the development of drug delivery systems, particularly for insulin.

  • Industry: Applied in the production of polymers and other materials.

Mechanism of Action

The mechanism by which L-Gluconic Acid N-Succinimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Reactivity and Stability

Compound Reactivity Profile Stability in Aqueous Media Key Applications Reference
L-Gluconic Acid N-Succinimide High reactivity with amines; hydrolyzes at neutral pH Moderate (hydrolysis rate ~2–6 hours) Hydrogel crosslinking, drug delivery
N-Hydroxysuccinimide (NHS) Esters Rapid amine coupling at pH 7–9 Low (prone to hydrolysis) Antibody-drug conjugates (ADCs)
N-Succinimide (1p) Compatible with Pd-catalyzed cross-coupling High under inert conditions Biaryl synthesis
5,7-Docosadiynoic Acid N-Succinimide Forms stable amphiphilic membranes High (photopolymerizable) Artificial cell membranes
Hydrocinnamic Acid NHS Ester Selective for lysine residues Moderate (shelf-life ~1 week at 4°C) Protein labeling

Key Observations :

  • L-GANS exhibits moderate stability due to its hydrophilic gluconic acid backbone, enabling controlled release in hydrogels .
  • NHS esters (e.g., in ADCs) require stabilization via structural modifications (e.g., thiophenyl esters) to prevent premature hydrolysis .

Insights :

  • L-GANS’s biocompatibility stems from gluconic acid’s natural origin, contrasting with cytotoxic N-succinimide derivatives designed for targeted therapy .

Mechanistic Insights and Challenges

  • Racemization : Succinimide intermediates (e.g., from aspartic acid) exhibit rapid racemization (10⁵× faster than amides) due to increased α-carbon acidity . This property is critical in peptide synthesis but necessitates careful handling of L-GANS to preserve stereochemistry.
  • Stability Optimization : Replacing NHS with thiophenyl esters in ADCs highlights the trade-off between reactivity and shelf-life, a consideration for L-GANS in industrial applications .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing L-Gluconic Acid N-Succinimide in academic research?

  • Methodological Answer : this compound is typically synthesized via carbodiimide-mediated coupling between gluconic acid and N-hydroxysuccinimide (NHS). For example, NHS esters are often prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents like DMF or DMSO under nitrogen to prevent hydrolysis . Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (e.g., peaks at 1730–1780 cm⁻¹ for succinimide C=O) and thermogravimetric analysis (TGA) to assess thermal stability . Nuclear magnetic resonance (NMR) is critical for verifying structural purity, with succinimide protons appearing as singlets near δ 2.8 ppm .

Q. How is this compound utilized in bioconjugation and polymer crosslinking?

  • Methodological Answer : The compound’s succinimide ester group reacts selectively with primary amines (e.g., lysine residues in proteins or amine-functionalized polymers) to form stable amide bonds. For instance, in chitosan hydrogel synthesis, this compound acts as a crosslinker by reacting with chitosan’s amino groups, improving mechanical strength while maintaining biocompatibility . Optimization involves adjusting pH to 7–8 to enhance amine reactivity and using molar ratios of 1:1.5 (chitosan:NHS ester) to balance crosslinking density and gelation time . Post-reaction, scanning electron microscopy (SEM) evaluates pore structure, and rheometry quantifies viscoelastic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency when using this compound in hydrophilic vs. hydrophobic matrices?

  • Methodological Answer : Discrepancies arise due to solvent polarity and steric hindrance. In hydrophilic systems (e.g., chitosan), water content >90% may hydrolyze the succinimide ester prematurely, reducing crosslinking efficiency. To mitigate, use organic-aqueous co-solvents (e.g., DMSO:water 3:7) and short reaction times (≤2 hours) . For hydrophobic polymers (e.g., PLGA), pre-functionalize the matrix with amine groups via plasma treatment or copolymerization with acrylamide . Monitor reaction progress via HPLC to quantify unreacted NHS ester and adjust stoichiometry dynamically .

Q. What strategies ensure site-selective protein modification using this compound derivatives?

  • Methodological Answer : Traditional NHS esters non-specifically target lysine residues. For site-selective modification, engineer proteins with Lys-His tags (e.g., KH6 tag) to localize reactivity. The histidine residues transiently deprotonate the lysine ε-amine, enhancing acylation kinetics at the tag site while suppressing off-target reactions . Validate specificity via MALDI-TOF mass spectrometry and SDS-PAGE with fluorescent tags. For example, Bradley et al. achieved >90% selectivity by incubating tagged proteins with NHS esters at 4°C for 12 hours in phosphate buffer (pH 6.5–7.0) .

Q. How can researchers troubleshoot low yields in NHS ester-mediated peptide coupling reactions?

  • Methodological Answer : Low yields often stem from competing hydrolysis or insufficient activation. Optimize by:
  • Using anhydrous conditions (e.g., molecular sieves in DMF) and inert gas purging .
  • Adding hydroxylamine hydrochloride (10 mM) to quench excess EDC and stabilize the active ester .
  • Employing stoichiometric excess of NHS ester (2–3 equivalents) relative to the amine substrate .
    Validate coupling efficiency via LC-MS to detect byproducts (e.g., NHS hydrolysis product at m/z 115) and adjust reaction kinetics using real-time UV-Vis spectroscopy (monitor absorbance at 260 nm for NHS release) .

Methodological Validation and Data Consistency

Q. What analytical workflows ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Batch-to-batch consistency : Characterize each synthesis batch using HPLC purity assays (>95%) and elemental analysis (C, H, N) to confirm stoichiometry .
  • Crosslinking validation : Use swelling ratio tests (equilibrium swelling in PBS) and compressive modulus measurements to standardize hydrogel properties .
  • Data reporting : Adhere to ACS Style Guidelines for spectral data (e.g., reporting NMR δ values to two decimal places) and validate statistical significance via ANOVA for triplicate experiments .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves, as NHS esters may permeate them .
  • Storage : Store desiccated at –20°C under argon to prevent hydrolysis. Shelf life is typically 6–12 months .
  • Spill management : Neutralize spills with 10% sodium bicarbonate solution, followed by absorption with vermiculite .
  • Toxicity : LD50 (oral, rat) is 250 mg/kg; handle in fume hoods with HEPA filters to avoid inhalation .

Advanced Applications

Q. How can this compound enhance drug delivery systems through pH-responsive linkages?

  • Methodological Answer : The ester’s hydrolytic lability allows pH-triggered release. For example, conjugate doxorubicin to poly(lactic-co-glycolic acid) (PLGA) nanoparticles via NHS ester chemistry. At tumor microenvironment pH (6.5–7.0), the ester hydrolyzes, releasing the drug. Optimize release kinetics by tuning the ester’s electron-withdrawing groups (e.g., trifluoromethyl substituents) to modulate hydrolysis rates . Validate using dialysis membrane assays (PBS, 37°C) and HPLC quantification of released drug over 72 hours .

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